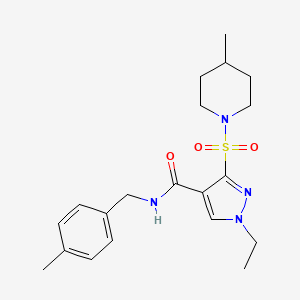

1-ethyl-N-(4-methylbenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-N-[(4-methylphenyl)methyl]-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3S/c1-4-23-14-18(19(25)21-13-17-7-5-15(2)6-8-17)20(22-23)28(26,27)24-11-9-16(3)10-12-24/h5-8,14,16H,4,9-13H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOLBOMZZXKCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)S(=O)(=O)N2CCC(CC2)C)C(=O)NCC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-N-(4-methylbenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

Alkylation and Benzylation: The final steps involve the alkylation of the pyrazole nitrogen with ethyl halide and the benzylation of the nitrogen with 4-methylbenzyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Ethyl-N-(4-methylbenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring or other functional groups.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be investigated for its biological activity, including potential interactions with enzymes or receptors.

Medicine: The compound could be explored for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-methylbenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are likely mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogs in the Pyrazole and Pyrazolo-Pyrimidine Families

Example 53 ():

- Name: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.

- Key Features :

- Pyrazolo[3,4-d]pyrimidine core (vs. simple pyrazole in the target compound).

- Fluorinated aromatic systems (chromen-4-one and benzamide groups).

- Sulfonamide absent; instead, a benzamide group is present.

- Physical Data :

Compounds from :

- Series : 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters.

- Key Features :

- Methylsulfanyl group at the 3-position (vs. sulfonyl-piperidine in the target compound).

- Carboxylic acid ethyl ester (vs. carboxamide in the target).

- Pharmacological Data: Demonstrated analgesic and anti-inflammatory activity in rodent models. Ulcerogenic effects noted, suggesting gastrointestinal toxicity risks .

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ():

- Key Features :

- Pyrazolo[3,4-b]pyridine core (vs. pyrazole in the target).

- Ethyl and methyl substituents on the pyrazole ring.

- Molecular Weight: 374.4 g/mol (lighter than the target compound’s estimated weight).

- Applications : Listed among diverse compounds in drug discovery, though specific bioactivity data are unavailable .

Functional Group Analysis

Pharmacological and Physical Property Trends

- Sulfonyl vs. Sulfanyl Groups : The sulfonyl-piperidine group in the target compound may enhance solubility or receptor binding compared to methylsulfanyl groups in compounds.

- Carboxamide vs. Ester : The carboxamide group in the target compound could improve metabolic stability relative to esters, which are prone to hydrolysis.

- Piperidine vs. Benzamide : The 4-methylpiperidine substituent may confer distinct pharmacokinetic properties, such as increased lipophilicity or blood-brain barrier penetration, compared to benzamide-containing analogs .

Q & A

Q. What are the established synthetic routes for 1-ethyl-N-(4-methylbenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step reactions starting from pyrazole-4-carboxylic acid derivatives. Key steps include:

- Step 1: Sulfonylation of the pyrazole core using 4-methylpiperidine sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2: Amidation of the carboxylic acid group with 4-methylbenzylamine via carbodiimide coupling (EDC/HOBt).

- Step 3: Ethylation of the pyrazole nitrogen using ethyl iodide in the presence of a base like potassium carbonate .

Characterization methods: - Spectroscopy: ¹H-NMR for verifying substituent positions, IR for sulfonyl (SO₂) and amide (C=O) groups.

- Mass spectrometry: To confirm molecular weight and fragmentation patterns.

- Elemental analysis: To ensure purity (>95%) .

Q. What analytical techniques are critical for verifying structural integrity and purity of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Resolves isotopic patterns and confirms molecular formula (e.g., C₂₂H₃₀N₄O₃S).

- X-ray crystallography: For unambiguous determination of stereochemistry and crystal packing (if single crystals are obtained).

- HPLC with UV/Vis detection: Quantifies impurities and degradation products under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the biological activity of this compound?

Answer:

- Variable substituent analysis: Systematically modify the 4-methylbenzyl group (e.g., introduce halogens or electron-withdrawing groups) and the 4-methylpiperidinyl sulfonyl moiety to assess effects on target binding.

- Pharmacophore mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (methylpiperidine).

- In vitro assays: Test analogs against relevant biological targets (e.g., kinases or GPCRs) to correlate substituent changes with IC₅₀ values .

Q. How should contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies) be resolved?

Answer:

- Standardize assay conditions: Control variables such as buffer pH, temperature, and ATP concentration (for kinase assays).

- Orthogonal validation: Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Meta-analysis: Compare data across peer-reviewed studies (e.g., check for solvent effects—DMSO concentration impacts compound solubility and activity) .

Q. What computational strategies are recommended for predicting off-target interactions or toxicity?

Answer:

- Molecular docking: Screen against the Protein Data Bank (PDB) to identify unintended targets (e.g., cytochrome P450 enzymes).

- ADMET prediction: Use tools like SwissADME or ADMETLab to estimate permeability (LogP), hepatic clearance, and hERG channel inhibition.

- Machine learning: Train models on Tox21 datasets to predict genotoxicity or hepatotoxicity based on structural fingerprints .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.